molecular formula C14H11FN2O2 B1191577 AZD-4769

AZD-4769

カタログ番号 B1191577
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-4769 bioactive chemical.

科学的研究の応用

  • Ovarian Carcinoma Treatment:

    • AZD1152, a form of AZD-4769, showed potential in treating cisplatin-resistant ovarian carcinoma. It inhibited cancer cell proliferation and induced apoptosis, particularly when combined with cisplatin, suggesting additive effects. This research implies AZD-4769 could be a promising agent in ovarian cancer therapy (Ma & Li, 2013).
  • Renal Cell Carcinoma (RCC) Treatment:

    • The study on AZD-2014, a variant of AZD-4769, demonstrated significant inhibition of RCC cell survival and growth. It disrupted mTORC1/2 assembly and activation and induced RCC cell apoptosis. This suggests its potential use in RCC treatment, especially considering its effectiveness in inhibiting tumor growth in xenograft models (Zheng et al., 2015).
  • Colorectal Cancer Treatment:

    • AZD-2014 also demonstrated significant inhibition of colorectal cancer cell growth, both in vitro and in vivo. It blocked mTORC1 and mTORC2 activation in colorectal cancer cells, suggesting its utility in the treatment of this cancer type (Huo et al., 2014).
  • KRAS-dependent Tumors:

    • AZD4785, another form of AZD-4769, showed promise in targeting KRAS-dependent tumors. It selectively depleted cellular KRAS mRNA and protein, resulting in inhibition of downstream pathways and antiproliferative effects in KRAS mutant cells. This indicates its potential as a therapeutic for KRAS-driven human cancers (Ross et al., 2017).
  • Pulmonary Tuberculosis:

    • AZD-5847, related to AZD-4769, was studied for its pharmacokinetics in patients with tuberculosis. However, its PK/PD profiles were less favorable than other similar drugs, which might explain its poor bactericidal activity in recent studies (Alsultan et al., 2017).
  • Ovarian Cancer Treatment:

    • The PI3K/Akt inhibitors, including AZD compounds, showed significance in treating epithelial ovarian carcinoma (EOC). These compounds sensitized chemoresistant ovarian cancer cells to treatment, suggesting their potential as therapeutic agents for ovarian cancer (Wu et al., 2020).
  • Breast Cancer Treatment:

    • The AKT inhibitor AZD5363, when combined with paclitaxel, was well tolerated and showed efficacy in patients with metastatic breast cancer. This indicates its potential use in breast cancer treatment, particularly when combined with other drugs (Turner et al., 2015).

特性

製品名

AZD-4769

分子式

C14H11FN2O2

外観

Solid powder

同義語

AZD4769;  AZD-4769;  AZD 4769.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。